molecular formula C9H14N4 B13439421 3-(Piperazin-1-yl)pyridin-2-amine

3-(Piperazin-1-yl)pyridin-2-amine

Cat. No.: B13439421
M. Wt: 178.23 g/mol
InChI Key: LTEBKKFVDRXZHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The general reaction scheme is as follows:

2-chloropyridine+piperazineThis compound\text{2-chloropyridine} + \text{piperazine} \rightarrow \text{this compound} 2-chloropyridine+piperazine→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

3-piperazin-1-ylpyridin-2-amine

InChI

InChI=1S/C9H14N4/c10-9-8(2-1-3-12-9)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H2,10,12)

InChI Key

LTEBKKFVDRXZHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(N=CC=C2)N

Origin of Product

United States

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